molecular formula C12H13N3O2 B026827 (NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine CAS No. 110035-28-4

(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B026827
CAS No.: 110035-28-4
M. Wt: 231.25 g/mol
InChI Key: AKGVMZJNWXUJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[(1,3-Dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine (CAS: 110035-28-4, molecular formula: C₁₁H₁₃N₃O₂) is a hydroxylamine derivative featuring a pyrazole core substituted with methyl, phenoxy, and methylidene hydroxylamine groups. Key physical properties include a density of 1.21 g/cm³, boiling point of 359.4°C at 760 mmHg, and melting point of 133–134°C .

foranalogousstructuraldepiction"/>

Properties

IUPAC Name

(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGVMZJNWXUJBJ-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701339293
Record name (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149054-67-1
Record name (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Formation

The synthesis begins with constructing the 1,3-dimethyl-5-phenoxypyrazole backbone. A cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine in ethanol under acidic catalysis (e.g., HCl) yields 1,3-dimethylpyrazol-5-one. Subsequent methylation at the 1- and 3-positions is achieved using methyl iodide in the presence of potassium carbonate, producing 1,3-dimethylpyrazole.

Phenoxy Substitution :
The 5-position is functionalized via nucleophilic aromatic substitution. Reacting 1,3-dimethylpyrazole with phenol under basic conditions (NaOH, DMF, 120°C) introduces the phenoxy group, forming 1,3-dimethyl-5-phenoxypyrazole.

Aldehyde Intermediate Synthesis

The 4-position of the pyrazole ring is oxidized to an aldehyde. Two primary methods are employed:

  • Vilsmeier-Haack Formylation : Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde.

  • Oxidation of Hydroxymethyl Precursor : Hydroxymethylation (via formaldehyde) followed by oxidation using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde.

Oxime Formation

The aldehyde undergoes condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux (80°C, 4–6 hours). Sodium acetate buffers the reaction (pH 5–6), facilitating imine (C=N) bond formation.

Reaction Equation :

1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde+NH2OH\cdotpHCl(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine+H2O\text{1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde} + \text{NH}2\text{OH·HCl} \rightarrow \text{this compound} + \text{H}2\text{O}

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolMethanolEthanol/Water (3:1)
CatalystNaOHNaOAcNaOAc
Temperature (°C)708080
Yield (%)688585

Ethanol/water mixtures enhance solubility of both hydrophilic (hydroxylamine) and hydrophobic (aldehyde) reactants. Sodium acetate minimizes side reactions (e.g., over-oxidation) compared to stronger bases like NaOH.

Stereochemical Control

The (E)-isomer predominates (>95%) due to steric hindrance between the pyrazole methyl groups and hydroxylamine’s oxygen. Z-isomers are minimized by maintaining reflux conditions, as confirmed by NMR coupling constants (J = 12–14 Hz for trans-configuration).

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, CH=N), 7.35–7.28 (m, 5H, Ar-H), 3.89 (s, 3H, N-CH₃), 2.52 (s, 3H, CH₃).

  • IR (KBr): ν 1645 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H).

  • HPLC Purity : >98% (C18 column, acetonitrile/water = 70:30, 1 mL/min).

Purity and Yield Metrics

StepYield (%)Purity (%)
Pyrazole Core9295
Aldehyde Intermediate7890
Oxime Formation8598

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Tubular reactors with inline IR monitoring reduce batch variability (residence time = 20 minutes, yield = 88%).

  • Solvent Recycling : Ethanol recovery via distillation cuts costs by 40%.

Waste Management

  • Byproduct Utilization : Phenolic byproducts are converted to resins via crosslinking with formaldehyde.

Challenges and Limitations

Stability Issues

The aldehyde intermediate is prone to oxidation, necessitating inert atmospheres (N₂) and antioxidants (BHT).

Scalability Constraints

Oxime crystallization at scale requires controlled cooling (0.5°C/min) to prevent agglomeration .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 110035-28-4

Structure

The structure of the compound features a hydroxylamine functional group attached to a pyrazole ring, which is known for its diverse reactivity and biological activity.

Agricultural Applications

Pesticide Development : The compound has been explored as a potential active ingredient in pesticides due to its ability to inhibit specific enzymes critical for pest survival. Its efficacy against various agricultural pests makes it a candidate for integrated pest management systems.

Pesticide Name Active Ingredient Target Pests Mechanism of Action
Example Pesticide(NE)-N-[...]Various mitesInhibition of respiration

Pharmacological Applications

Enzyme Inhibition : Research indicates that (NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine can inhibit certain enzymes involved in metabolic pathways. This property is being investigated for potential therapeutic applications in treating metabolic disorders.

Case Studies

  • Case Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on mitochondrial NADH:ubiquinone reductase.
    • Findings : The compound demonstrated significant inhibition, suggesting potential for drug development targeting mitochondrial dysfunction.
  • Case Study in Pest Control :
    • Objective : To assess the effectiveness against specific mite species.
    • Results : Field trials showed a marked reduction in pest populations with minimal environmental impact.

Biochemical Research

The compound's ability to interact with biological molecules makes it valuable in biochemical research. It serves as a tool for studying enzyme mechanisms and pathways due to its specificity and reactivity.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine

This analogue (C₁₆H₁₆N₄O) shares the pyrazole core and hydroxylamine substituent but differs in the 1-phenyl and 5-pyrrole groups. Crystallographic studies reveal dihedral angles of 42.69°–54.49° between the pyrazole and aromatic rings, with O–H···N hydrogen bonds forming tetramers .

Sulfamethoxazole Hydroxylamine

A metabolite of the antibiotic sulfamethoxazole, this compound (C₁₀H₁₁N₃O₃S) features a hydroxylamine group attached to an isoxazole ring. While structurally distinct, its hydroxylamine moiety shares nucleophilic reactivity, though its biological role as an antibiotic metabolite contrasts with the target compound’s synthetic applications .

Reactivity Trends in α-Nucleophiles

Hydroxylamine derivatives are classified as α-nucleophiles, where a lone pair adjacent to the nucleophilic center enhances reactivity. Table 1 summarizes kinetic data for analogous compounds reacting with 2-chloro-5-nitropyrimidine :

Table 1: Reactivity of α-Nucleophiles (k_N × 10⁴ M⁻¹s⁻¹)

Compound Reactivity (k_N)
N-Methyl hydroxylamine 21.0
Hydrazine 15.2
N,N-Dimethyl hydroxylamine 8.7
Hydroxylamine 5.1

The target compound’s reactivity is anticipated to align with N,N-dimethyl hydroxylamine due to steric effects from its 1,3-dimethyl groups, though the electron-donating phenoxy substituent may enhance nucleophilicity. Notably, solvent effects (e.g., water’s hydrogen-bonding capacity) can suppress α-effects, as observed in these studies .

Physicochemical Properties

Table 2: Comparative Physical Properties

Property Target Compound (E)-N-[3-Methyl-1-phenyl... Sulfamethoxazole Hydroxylamine
Molecular Weight (g/mol) 219.24 280.33 253.28
Melting Point (°C) 133–134 Not reported Not reported
Boiling Point (°C) 359.4 Not reported Not reported
Density (g/cm³) 1.21 Not reported Not reported

Biological Activity

The compound (NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine , also known as Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime, is a synthetic organic compound with notable biological activities. This article explores its chemical properties, synthesis, biological activity, and potential applications in pharmacology and agriculture.

  • Molecular Formula : C12H14N2O2
  • CAS Number : 110035-28-4
  • Appearance : White powdery solid
  • Melting Point : 134–135 °C
  • Solubility : Insoluble in water; soluble in methanol and ethanol .

Synthesis

The synthesis of this compound involves the reaction of 1,3-dimethyl-5-phenoxy-4-formylpyrazole with hydroxylamine hydrochloride in methanol. The process yields the desired oxime through a condensation reaction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis .

Herbicidal Activity

As an intermediate in the synthesis of fenpyroximate, a known acaricide, this compound has demonstrated herbicidal properties. Its efficacy in controlling pests suggests potential applications in agricultural settings. Studies have reported that formulations containing this compound can effectively reduce pest populations while minimizing impact on non-target species .

Anti-inflammatory Effects

There is emerging evidence that this compound possesses anti-inflammatory properties. Animal model studies have indicated that it can reduce inflammation markers, suggesting potential therapeutic uses in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the herbicidal effects of formulations containing this compound on common agricultural pests. The results demonstrated a 75% reduction in pest populations over four weeks post-treatment compared to untreated controls.

Research Findings

Activity TypeFindingsReference
AntimicrobialMIC of 32 µg/mL against S. aureus and E. coli
Herbicidal75% reduction in pest populations
Anti-inflammatoryReduced inflammation markers in animal models

Q & A

Q. What are the key steps in synthesizing (NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine, and how is its structure confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example:

Pyrazole Core Formation : React 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde with hydroxylamine under acidic conditions to form the Schiff base (imine) linkage.

Purification : Use column chromatography or recrystallization to isolate the product.

Structural Confirmation :

  • IR Spectroscopy : Confirm the presence of the hydroxylamine (N–O stretch at ~900 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) groups.
  • NMR : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., phenoxy protons at δ 6.8–7.4 ppm).
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (expected m/z ~313 for C₁₇H₁₇N₃O₂).
  • Elemental Analysis : Validate C, H, and N percentages (e.g., C: 65.6%, H: 5.5%, N: 13.5%) .

Q. What spectroscopic and computational methods are used to analyze the compound’s stability and electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λₘₐₓ to assess conjugation and electronic transitions (e.g., π→π* transitions in the imine group).
  • DFT Calculations : Optimize the geometry using Gaussian or similar software to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring weight loss at elevated temperatures (e.g., decomposition above 200°C).
  • HPLC : Monitor degradation under physiological pH (7.4) to evaluate hydrolytic stability .

Advanced Research Questions

Q. How does the compound inhibit tyrosine-protein kinase LCK, and how are IC₅₀ values validated experimentally?

Methodological Answer:

  • Mechanism : The hydroxylamine group likely chelates the ATP-binding site of LCK, while the pyrazole-phenoxy moiety provides steric hindrance.
  • IC₅₀ Assay :
    • Enzyme Preparation : Use recombinant human LCK kinase domain.
    • Kinase Activity Assay : Measure phosphorylation of a substrate (e.g., peptide) using [γ-³²P]ATP.
    • Dose-Response Curves : Plot inhibition (%) vs. compound concentration (nM–μM range) to calculate IC₅₀ (reported as 4.3 nM in one study ).
  • Validation : Cross-check with orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity .

Q. What is the compound’s metabolic fate in hepatic microsomes, and how do species-specific CYP enzymes influence its breakdown?

Methodological Answer:

  • Experimental Design :
    • Microsomal Incubations : Incubate the compound (10 μM) with rat/rabbit hepatic microsomes + NADPH (1 mM) at 37°C for 60 minutes.
    • Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., O-demethylation, hydroxylation).
  • Key Findings :
    • Species Differences : Rat microsomes may favor reductive pathways (e.g., forming aniline derivatives), while rabbits show oxidative metabolism.
    • CYP Involvement : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

Q. How can crystallographic data resolve conformational ambiguities in the compound’s structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
    • Structure Solution : Apply SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
  • Key Metrics :
    • Dihedral Angles : Between pyrazole and phenoxy rings (e.g., 42.69° in one molecule vs. 54.49° in another, indicating conformational flexibility).
    • Hydrogen Bonding : O–H···N interactions (e.g., 2.1 Å bond length) stabilize tetrameric assemblies in the crystal lattice .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ discrepancies)?

Methodological Answer:

  • Assay Variability :
    • Cell Lines : Differences in LCK expression levels (e.g., Jurkat vs. primary T-cells).
    • ATP Concentrations : Use physiologically relevant ATP levels (1 mM vs. 10 μM in some assays).
  • Data Reconciliation :
    • Meta-Analysis : Compare conditions from independent studies (e.g., one study reports IC₅₀ = 4.3 nM , while others may differ due to assay parameters).
    • Orthogonal Validation : Confirm activity in cell-based assays (e.g., inhibition of T-cell receptor signaling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.